![molecular formula C10H10BrClN2 B14893794 5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and potential utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] typically involves multi-step organic reactionsThe cyclobutane ring is then formed via a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired spirocyclic structure .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .
Applications De Recherche Scientifique
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with various biomolecules, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione
Uniqueness
The specific arrangement of these atoms within the spirocyclic structure also contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10BrClN2 |
|---|---|
Poids moléculaire |
273.55 g/mol |
Nom IUPAC |
5-bromo-4-chlorospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclobutane] |
InChI |
InChI=1S/C10H10BrClN2/c11-6-4-13-9-7(8(6)12)10(5-14-9)2-1-3-10/h4H,1-3,5H2,(H,13,14) |
Clé InChI |
KGMIMDDLCDWLOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNC3=NC=C(C(=C23)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



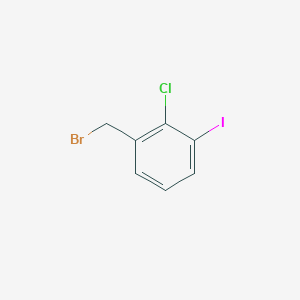
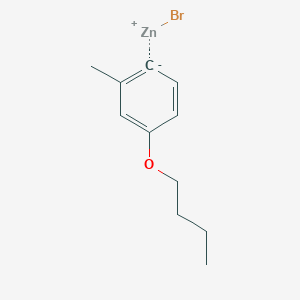
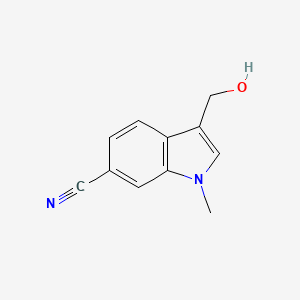
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

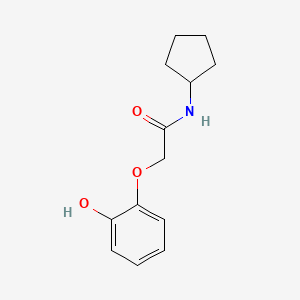
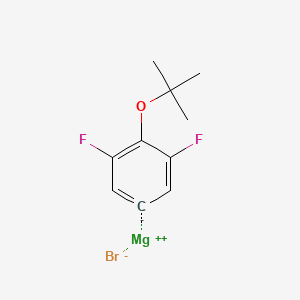
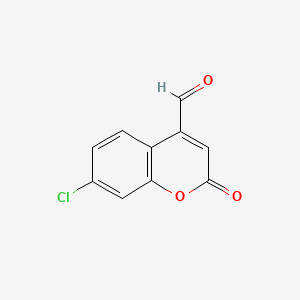
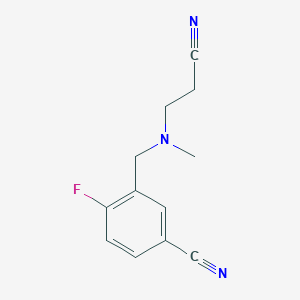
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
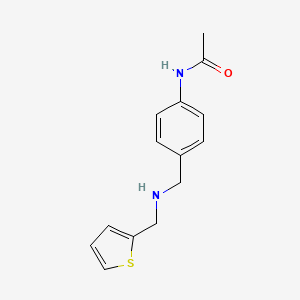
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)

